B1574837 KQMEEEAVRLFIEWLKNGGPSSGAPPPS

KQMEEEAVRLFIEWLKNGGPSSGAPPPS

Cat. No.: B1574837
M. Wt: 3055.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KQMEEEAVRLFIEWLKNGGPSSGAPPPS is a synthetic peptide derivative of Exendin-4, a well-characterized glucagon-like peptide-1 (GLP-1) receptor agonist. With a molecular weight of 3055.49, it is designed for research applications and is strictly prohibited for clinical use . Evidence suggests that Exendin-4 derivatives, including this compound, may exhibit dual agonism at GLP-1 and glucagon receptors, which could offer synergistic metabolic benefits in conditions like diabetes or obesity .

Properties

Molecular Weight

3055.49

sequence

One Letter Code: KQMEEEAVRLFIEWLKNGGPSSGAPPPS

Origin of Product

United States

Comparison with Similar Compounds

Exendin-4 (Parent Compound)

Exendin-4, the parent peptide, is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). It shares 53% sequence homology with human GLP-1 and acts as a pure GLP-1 receptor agonist. Key differences between Exendin-4 and KQMEEEAVRLFIEWLKNGGPSSGAPPPS include:

  • Functional Scope : While Exendin-4 exclusively targets GLP-1 receptors, structural modifications in this compound may enable dual receptor activity (GLP-1/glucagon), as observed in other Exendin-4 derivatives .

Comparison with Functionally Similar Compounds

Donecopride (Dual GLP-1/Glucagon Receptor Agonist)

Donecopride is a small-molecule dual agonist of GLP-1 and glucagon receptors, developed for Alzheimer’s disease due to its neuroprotective and metabolic effects. Contrasts with this compound include:

  • Molecular Class: Donecopride is a non-peptide small molecule, whereas this compound is a peptide derivative.
  • Pharmacokinetics : Peptide derivatives like this compound may exhibit shorter half-lives compared to small molecules, necessitating formulation adjustments for sustained action .

Data Table: Comparative Analysis

Compound Class Target Receptors Molecular Weight Key Functional Attributes
This compound Peptide derivative GLP-1 (potential dual) 3055.49 Research use only; enhanced stability
Exendin-4 Natural peptide GLP-1 4186.7 FDA-approved for diabetes
Donecopride Small molecule GLP-1/Glucagon ~400 (estimated) Neuroprotective effects

Research Findings and Discussion

Structural Advantages of this compound

  • Stability : Modifications in the peptide sequence may improve resistance to enzymatic degradation compared to Exendin-4, as inferred from its recommended storage conditions (-20°C, 2-year stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.